Sydowinin B

Descripción general

Descripción

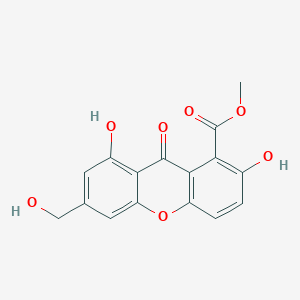

La sidowinina B es un compuesto de xantona poliquetida que se ha aislado del hongo Aspergillus sydowii. Es conocida por su estructura química única y diversas actividades biológicas, incluidas las propiedades inmunosupresoras .

Aplicaciones Científicas De Investigación

La sidowinina B tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La sidowinina B ejerce sus efectos principalmente a través de su actividad inmunosupresora. Inhibe la proliferación de linfocitos al interferir con vías de señalización específicas involucradas en las respuestas inmunitarias. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se sabe que inhibe la generación de superóxido y la liberación de elastasa de neutrófilos humanos aislados .

Compuestos Similares:

Sidowinina A: Otro derivado de la xantona aislado de Aspergillus sydowii, que difiere en la posición de los grupos hidroxilo.

Sydowinol: Un compuesto relacionado con una estructura similar pero con diferentes grupos funcionales.

Ácido Sydowico: Otro metabolito de Aspergillus sydowii con propiedades químicas distintas.

Unicidad: La sidowinina B es única debido a las posiciones específicas de sus grupos hidroxilo y carboxilato, que contribuyen a sus actividades biológicas y reactividad química distintivas .

Análisis Bioquímico

Biochemical Properties

Sydowinin B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, such as protein kinases and phosphatases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow this compound to bind to the active sites of these enzymes and modulate their activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it has been shown to suppress the activation of immune cells, thereby exhibiting immunosuppressive properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of protein kinases and phosphatases, inhibiting their activity and subsequently affecting downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and immune cell activation. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert immunosuppressive effects without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in the synthesis and degradation of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and apoptosis .

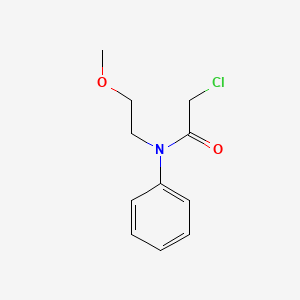

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La sidowinina B se suele aislar del caldo de cultivo de Aspergillus sydowii. El hongo se cultiva en un medio adecuado, y el compuesto se extrae utilizando disolventes orgánicos como el acetato de etilo . La estructura de la sidowinina B se estableció mediante datos químicos y espectroscópicos, confirmándola como metil-1,7-dihidroxi-3-hidroximetil-xantona-8-carboxilato .

Métodos de Producción Industrial: Hay información limitada sobre la producción a escala industrial de la sidowinina B. la extracción de cultivos fúngicos sigue siendo el método principal para obtener este compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La sidowinina B experimenta diversas reacciones químicas, incluidas:

Oxidación: Los grupos hidroxilo presentes en la sidowinina B se pueden oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Los grupos carbonilo se pueden reducir para formar alcoholes.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar éteres o ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.

Sustitución: Se pueden utilizar haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la sidowinina B, como las formas metiladas o acetiladas .

Comparación Con Compuestos Similares

Sydowinin A: Another xanthone derivative isolated from Aspergillus sydowii, differing in the position of hydroxyl groups.

Sydowinol: A related compound with a similar structure but different functional groups.

Sydowic Acid: Another metabolite from Aspergillus sydowii with distinct chemical properties.

Uniqueness: Sydowinin B is unique due to its specific hydroxyl and carboxylate group positions, which contribute to its distinct biological activities and chemical reactivity .

Propiedades

IUPAC Name |

methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBSKLSIZKVBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58450-00-3 | |

| Record name | Sydowinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058450003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYDOWININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78YLI0R53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of Sydowinin B?

A: this compound is a methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate. Its molecular formula is C16H12O7. [, ]

Q2: What are the known sources of this compound?

A: this compound has been isolated from several fungal species, including Aspergillus sydowi, Pestalotiopsis clavispora, and Aspergillus versicolor. [, , ]

Q3: Has this compound shown any potential in targeting specific enzymes?

A: While not a primary focus of current research, one study observed that this compound displayed moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling and a potential target for type 2 diabetes treatment. [] The study reported an IC50 value of 81 μM for this compound against PTP-1B.

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A: Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry, are typically employed for the identification and quantification of this compound in complex matrices. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657787.png)

![ethyl 2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657788.png)

![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657789.png)

![ethyl (2E)-5-(2,5-dimethoxyphenyl)-2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657791.png)

![ethyl 7-methyl-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657796.png)

![ethyl 5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657798.png)

![4-Chloro-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657800.png)

![3-chloro-N-[3-(diethylamino)propyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1657801.png)

![ethyl (2Z)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657809.png)

![Ethyl 2-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657810.png)